molecular formula C23H27ClN2O4 B2864319 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921810-00-6

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Cat. No. B2864319
M. Wt: 430.93
InChI Key: ADNNGQFEUAYRPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The benzamide portion of the molecule is likely to be planar due to the conjugation between the benzene ring and the amide group. The tetrahydrobenzo[b][1,4]oxazepin ring would likely adopt a puckered conformation to minimize ring strain .

Scientific Research Applications

Receptor Antagonistic Properties

One significant application of derivatives similar to 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is their role as receptor antagonists. Compounds with a structure involving 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Some compounds in this category have shown high affinity and potent antagonistic activity against specific biological reactions, such as the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).

Anticonvulsant and Sedative-Hypnotic Activities

Another application area is in the synthesis of compounds for anticonvulsant and sedative-hypnotic activities. Research shows that certain 4-chloro-N-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed and synthesized for their anticonvulsant properties, have shown considerable activity in specific convulsion tests. Some of these compounds do not impair learning and memory under experimental conditions, making them potential candidates for therapeutic interventions (Faizi et al., 2017).

Fungicidal Applications

Compounds structurally related to 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide have been developed for fungicidal applications. For instance, (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have shown moderate to high activities against various phytopathogenic fungi, suggesting their potential as fungicidal candidates (Yang et al., 2017).

Cholesterol Biosynthesis Inhibition

Further, some derivatives in this chemical category have been studied for their inhibitory activities on cholesterol biosynthesis. For example, certain 4,1-benzoxazepine derivatives have demonstrated potent squalene synthase inhibitory activity, which is crucial in the cholesterol biosynthesis pathway (Miki et al., 2002).

Antimicrobial and Anticancer Properties

Additionally, these compounds have been explored for their antimicrobial and anticancer properties. For instance, some benzamide derivatives have shown significant antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents against bacterial infections (Desai, Rajpara, & Joshi, 2013). Moreover, structural analogs of these compounds have demonstrated antiproliferative effects on cancer cells, further highlighting their potential in cancer therapy (Kim et al., 2011).

properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-14(2)12-26-18-8-7-16(11-20(18)30-13-23(3,4)22(26)28)25-21(27)17-10-15(24)6-9-19(17)29-5/h6-11,14H,12-13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNNGQFEUAYRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

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